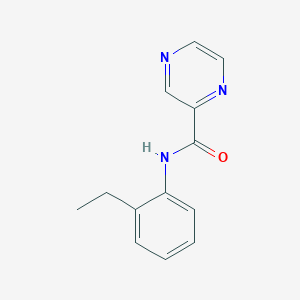

![molecular formula C10H14BrNOS B5570165 1-[(4-bromo-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570165.png)

1-[(4-bromo-2-thienyl)methyl]-4-piperidinol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related piperidinol derivatives often involves multi-component reactions or specific substitutions on the piperidine ring. For instance, the synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was reported through a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine, showcasing the versatility of piperidine derivatives in synthesis reactions (I. Khan et al., 2013).

Molecular Structure Analysis

The molecular structure of piperidinol derivatives is often characterized by techniques such as X-ray crystallography, which provides detailed information on the molecule's geometry, bond lengths, and angles. For example, the absolute configurations of certain piperidinecarboxylic acid derivatives were determined using X-ray diffraction, highlighting the importance of structural analysis in understanding the stereochemistry of piperidine compounds (O. Peeters et al., 1994).

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions, reflecting their reactivity and functional group transformations. The bromination and alkylation of piperidines, for example, are crucial for introducing functional groups and modifying the compound's chemical properties. Studies on the use of bromo-N-(2-bromoethyl)-N-carbethoxyethanamine in the synthesis of disubstituted piperidines highlight the compound's utility in creating neuroleptics and analgesics (S. Huybrechts & G. Hoornaert, 1981).

Physical Properties Analysis

The physical properties of "1-[(4-bromo-2-thienyl)methyl]-4-piperidinol" and related compounds, such as solubility, melting point, and crystalline structure, are essential for their practical application. The crystalline structure of piperidinol derivatives often features hydrogen bonding and π-π interactions, influencing the compound's stability and solubility (I. Khan et al., 2013).

科学的研究の応用

Synthesis and Biological Activity

Cytotoxicity Against Cancer Cells : A study by Kucukoglu et al. (2015) investigated derivatives of 4-piperidinol for their cytotoxicity against human hepatoma (Huh7) and breast cancer (T47D) cells. The synthesis included variations with different aryl parts, including a 2-thienyl component, showing that certain derivatives exhibited higher cytotoxic potency than the reference compound 5-FU against the Huh7 cell line, indicating their potential as leads for cancer therapy (Kucukoglu, Mete, Cetin-Atalay, & Gul, 2015).

Inhibition of Thrombin : Research by Okamoto et al. (1981) explored the synthesis of stereoisomers of a compound related to 4-piperidinol, examining their inhibitory effect on thrombin. The study highlights the importance of stereo-configuration in enhancing or reducing inhibitory potency, which is crucial for designing anticoagulant drugs (Okamoto et al., 1981).

Antimicrobial Activity : A novel series of compounds including piperidine structures was synthesized and evaluated for antimicrobial activity against various bacteria and fungi, as described by Zaki et al. (2019). This research illustrates the potential of piperidine derivatives in contributing to the development of new antimicrobial agents (Zaki, Kamal El‐dean, Radwan, & Sayed, 2019).

Electrochemical Cyanation for Pharmaceutical Building Blocks : Lennox et al. (2018) reported an electrochemical method for cyanation of secondary piperidines, which are crucial pharmaceutical building blocks. This method facilitates the synthesis of unnatural amino acids, potentially opening new avenues for drug development (Lennox et al., 2018).

Anti-arrhythmic Properties : Abdel‐Aziz et al. (2009) synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, evaluating them as anti-arrhythmic agents. Their research demonstrates the versatility of piperidine derivatives in the development of cardiovascular drugs (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

特性

IUPAC Name |

1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNOS/c11-8-5-10(14-7-8)6-12-3-1-9(13)2-4-12/h5,7,9,13H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZWPNLPDGMNKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5260751 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[4-(4-methoxy-2-pyrimidinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5570085.png)

![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5570093.png)

![1-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5570115.png)

![8-fluoro-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5570150.png)

![(3R*,4R*)-1-[3-(benzylthio)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570170.png)

![2-[(3,3-diphenylpropanoyl)amino]benzamide](/img/structure/B5570171.png)

![2-{3-[(4-chlorophenyl)thio]propyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5570184.png)

![2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5570190.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5570194.png)